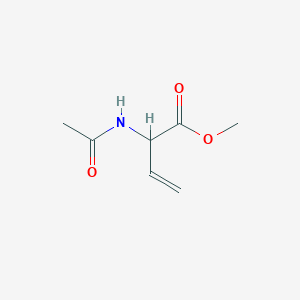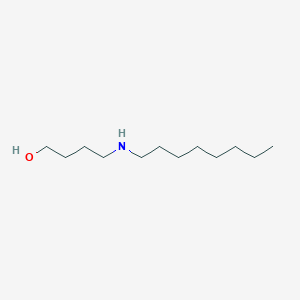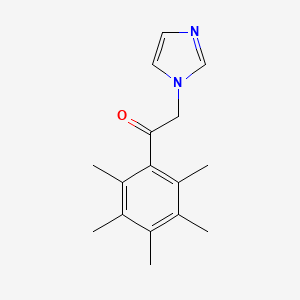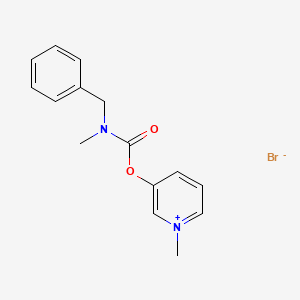
N-(2,4-Dinitrophenyl)-N'-(3,6-endoxohexahydrophthalimido)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dinitrophenyl)-N’-(3,6-endoxohexahydrophthalimido)urea is a complex organic compound that features both nitro and phthalimido functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenyl)-N’-(3,6-endoxohexahydrophthalimido)urea typically involves the reaction of 2,4-dinitrophenyl isocyanate with a phthalimide derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-Dinitrophenyl)-N’-(3,6-endoxohexahydrophthalimido)urea can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted aromatic compounds with new functional groups replacing the nitro groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism by which N-(2,4-Dinitrophenyl)-N’-(3,6-endoxohexahydrophthalimido)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or cellular components, leading to inhibition or activation of biochemical pathways. The nitro and phthalimido groups play crucial roles in its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,4-Dinitrophenyl)urea: Lacks the phthalimido group, making it less complex.
N-(3,6-endoxohexahydrophthalimido)urea: Lacks the nitro groups, affecting its reactivity.
N-Phenyl-N’-(3,6-endoxohexahydrophthalimido)urea: Similar structure but without the nitro substituents.
Uniqueness
N-(2,4-Dinitrophenyl)-N’-(3,6-endoxohexahydrophthalimido)urea is unique due to the presence of both nitro and phthalimido groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
73816-38-3 |
|---|---|
Molekularformel |
C15H13N5O8 |
Molekulargewicht |
391.29 g/mol |
IUPAC-Name |
1-(2,4-dinitrophenyl)-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)urea |
InChI |
InChI=1S/C15H13N5O8/c21-13-11-9-3-4-10(28-9)12(11)14(22)18(13)17-15(23)16-7-2-1-6(19(24)25)5-8(7)20(26)27/h1-2,5,9-12H,3-4H2,(H2,16,17,23) |
InChI-Schlüssel |
LZRMHLVJPLJGNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)NC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


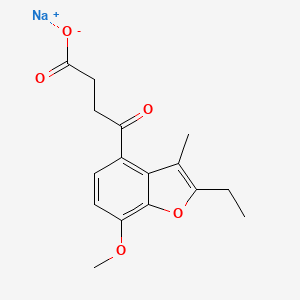
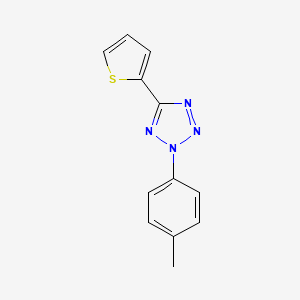

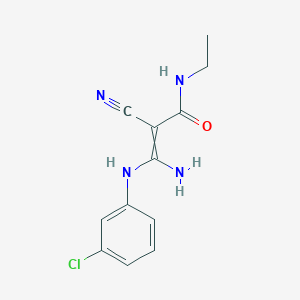
![Diphenylbis[(propan-2-yl)oxy]stannane](/img/structure/B14456242.png)

![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14456256.png)
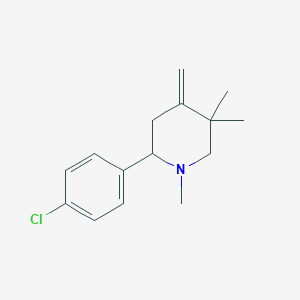
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14456265.png)
